molecular formula C12H20N2O B7894177 N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B7894177
M. Wt: 208.30 g/mol
InChI Key: AMTSJEDQZROCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom in the azaspiro ring and a cyclobutyl carboxamide substituent. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity to biological targets. The cyclobutyl group may offer a balance between steric bulk and metabolic stability compared to smaller cycloalkyl substituents .

Properties

IUPAC Name

N-cyclobutyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(14-9-2-1-3-9)10-8-12(10)4-6-13-7-5-12/h9-10,13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTSJEDQZROCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Bromoacetaldehyde Dimethyl Acetal

A widely adopted method involves the alkylation of nitrile precursors with 2-bromoacetaldehyde dimethyl acetal under strongly basic conditions. For example, cyclohexanecarbonitrile reacts with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with 2-bromoacetaldehyde dimethyl acetal to yield acetal intermediates. This step achieves 85–90% yields when conducted at room temperature for 12 hours, avoiding prolonged low-temperature conditions.

Reduction and Cyclization

Subsequent reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH4) in THF initiates spontaneous cyclization. The primary amine intermediate undergoes intramolecular nucleophilic attack on the acetal, forming the spirocyclic amine core. Optimized conditions (0.25 mL THF per 2 mmol nitrile, 2 equiv LiAlH4) afford 70–75% yields after aqueous workup.

Introduction of the Cyclobutyl Group

The cyclobutyl moiety is introduced via N-alkylation or amide coupling , with the choice dependent on the reactivity of the spirocyclic intermediate.

N-Alkylation Strategies

Direct alkylation of the spirocyclic amine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN) at 60°C provides moderate yields (50–60% ). However, steric hindrance from the spirocyclic structure often necessitates elevated temperatures or phase-transfer catalysts.

Coupling with Cyclobutanecarboxylic Acid

A more efficient approach involves coupling the spirocyclic amine with cyclobutanecarboxylic acid using carbodiimide reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature achieve 80–85% yields of the target amide. This method minimizes side reactions and preserves stereochemical integrity.

Amide Bond Formation and Final Functionalization

The terminal carboxamide group is installed via late-stage amidation or in situ oxidation of intermediate nitriles.

Oxidative Amidation

Hydrolysis of the nitrile group to a carboxylic acid followed by coupling with cyclobutylamine using 2,2′-dipyridyl disulfide (2-PDS) as an oxidative coupling agent provides a high-yielding route (75–80% ). This method is compatible with Boc-protected intermediates, enabling orthogonal deprotection strategies.

Optimization and Scalability

Telescopic Processes

Multigram synthesis is achievable through telescopic workflows that combine nitrile alkylation, reduction, and cyclization without intermediate purification. For example, a 134 g scale synthesis of a related spirocyclic proline derivative demonstrated 65% overall yield across six steps.

Protective Group Strategies

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityStereochemical Control
Alkylation-CyclizationNitrile alkylation, LiAlH4 reduction70–75HighModerate
EDCl/HOBt CouplingAmide bond formation80–85ModerateHigh
Enzymatic OxidationP450 BM3 hydroxylation50–60LowHigh

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group or the azaspiro octane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Cyclobutyl halides and nucleophilic reagents such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
This compound (Target) Cyclobutyl carboxamide Not explicitly provided Likely moderate lipophilicity; rigid spirocyclic core Potential protease inhibitor or CNS-targeting agent (inferred from analogs)
N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride Cyclopropyl + methyl carboxamide; hydrochloride salt ~289 (base) Improved solubility (salt form); XLogP3 ~1.9 (analogous benzyl derivative) Drug discovery intermediate; priced at €923/50mg
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid Benzyloxycarbonyl + carboxylic acid 289.33 XLogP3 = 1.9; rotatable bonds = 4; synthetic precursor Used in peptide synthesis; CAS: 147610-85-3
(1S)-N-...-6-methyl-6-azaspiro[2.5]octane-1-carboxamide Methyl on azaspiro N; complex quinoline/imidazole substituent Not provided Chiral centers (S-configuration); aromatic bonds = 16 Likely kinase inhibitor (quinoline moiety); PDB ligand (VJV)
6-Azaspiro[2.5]octane-1-methanamine, N-(cyclopropylmethyl) Cyclopropylmethyl amine 194.32 pKa = 11.52; density = 1.03 g/cm³; low stability (requires 2–8°C storage) Amine building block; potential CNS agent due to small size

Structural Variations

  • Azaspiro Modifications : Methylation of the azaspiro nitrogen () or benzyloxycarbonyl protection () alters electronic and steric profiles, impacting metabolic stability and synthetic utility .

Physicochemical Properties

  • Lipophilicity : The benzyloxycarbonyl analog (XLogP3 = 1.9) suggests moderate lipophilicity, which may be higher in the cyclobutyl carboxamide due to the larger cycloalkyl group .
  • Solubility : Hydrochloride salts () improve aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique spirocyclic structure that contributes to its biological activity. The synthesis typically involves several steps:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions with strong bases and cyclization agents.
  • Introduction of the Cyclobutyl Group : Conducted via substitution reactions using cyclobutyl halides.
  • Amidation Reaction : Finalized by reacting intermediates with amines to form the carboxamide group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary investigations show that it may induce apoptosis in cancer cells, likely through mechanisms involving the modulation of specific signaling pathways and gene expression alterations .

This compound's biological effects are attributed to its interactions with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular signaling.
  • Gene Expression : It appears to affect the expression of genes associated with cell growth and apoptosis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Study 2Anticancer PropertiesShowed induction of apoptosis in tumor cells; further research needed for specific pathways involved.
Study 3Mechanism ExplorationIdentified interactions with specific enzymes and receptors, providing insights into its action mechanisms .

Q & A

Basic: What synthetic routes are recommended for N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide, and what intermediates require monitoring?

Methodological Answer:
The synthesis typically involves multi-step processes, such as cyclization of precursor amines with carbonyl compounds. Key intermediates include spirocyclic lactams or ester derivatives (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate analogs). Monitoring via thin-layer chromatography (TLC) or HPLC at each step ensures intermediate purity. For example, cyclobutylamine coupling with spirocyclic carboxylic acids under carbodiimide-mediated conditions (e.g., EDC/HOBt) is critical .

Basic: Which spectroscopic techniques effectively characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic geometry and cyclobutyl substitution patterns. For stereochemical analysis, NOESY or ROESY can resolve spatial interactions .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, especially for chiral centers .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Palladium or ruthenium catalysts may improve coupling efficiency in spirocyclic systems .
  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization during cyclobutyl group introduction .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time .

Advanced: What computational strategies predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide assess interactions with enzymes (e.g., kinases) by simulating ligand-receptor binding poses .
  • MD Simulations : GROMACS or AMBER evaluate conformational stability over time, highlighting critical residues (e.g., hydrophobic pockets accommodating the cyclobutyl group) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, prioritizing derivatives for synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Replication : Standardize assays (e.g., IC50_{50} measurements) across labs using identical cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers or dose-dependent trends .
  • Structural Validation : Confirm compound identity via spectroscopic cross-checks to rule out degradation or impurities .

Basic: What parameters are critical for solubility and stability studies?

Methodological Answer:

  • Solvent Polarity : Test in PBS (pH 7.4), DMSO, and ethanol to mimic biological conditions .
  • Temperature : Accelerated stability studies (25°C, 40°C) assess degradation kinetics.
  • Analytical Methods : Use UV-Vis spectroscopy or LC-MS to quantify solubility and degradation products .

Advanced: How does the cyclobutyl substituent influence conformational dynamics and pharmacology?

Methodological Answer:

  • Conformational Analysis : The cyclobutyl group imposes steric constraints, reducing ring puckering in the spirocyclic system. This enhances metabolic stability compared to linear analogs .
  • Pharmacophore Mapping : QSAR models reveal that the cyclobutyl moiety increases lipophilicity (clogP > 2), improving blood-brain barrier penetration in CNS-targeted studies .

Advanced: How to achieve enantiomeric separation, and which chiral columns are recommended?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
  • SFC (Supercritical Fluid Chromatography) : Enhances resolution for polar derivatives with CO2_2-based eluents .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers .

Basic: What in vitro assays are recommended for preliminary bioactivity evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7) assess cytotoxicity .
  • Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors .

Advanced: What strategies elucidate metabolic pathways using isotopic labeling?

Methodological Answer:

  • 14^{14}C or 13^{13}C Labeling : Synthesize labeled analogs at the cyclobutyl or carboxamide positions.
  • Mass Spectrometry Imaging (MSI) : Tracks metabolite distribution in tissue sections .
  • In vitro Microsomal Assays : Human liver microsomes (HLMs) identify phase I metabolites (e.g., hydroxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.